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Abstract

n-Hexadecylpyridinium-d5 Bromide, the deuterated analogue of the well-known cationic
surfactant n-Hexadecylpyridinium Bromide (Cetylpyridinium Bromide), serves as a valuable tool
in a variety of research and development applications. Its isotopic labeling makes it particularly
useful as an internal standard in mass spectrometry-based quantitative analyses, allowing for
precise tracking and quantification of its non-deuterated counterpart. This guide provides a
comprehensive overview of the chemical and physical properties, synthesis, and applications
of n-Hexadecylpyridinium-d5 Bromide, with a focus on its role in antimicrobial research and
its impact on cellular signaling pathways.

Core Chemical and Physical Properties

n-Hexadecylpyridinium-d5 Bromide is a white to off-white solid.[1] It is characterized by the
replacement of the five hydrogen atoms on the pyridinium ring with deuterium. This isotopic
substitution results in a higher molecular weight compared to the non-deuterated form. The
compound is hygroscopic and should be stored in a dry environment.[2]

Physicochemical Data
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The following table summarizes the key physicochemical properties of n-

Hexadecylpyridinium-d5 Bromide and its non-deuterated analogue for comparison.

n-
n- Hexadecylpyridiniu
Property Hexadecylpyridiniu m Bromide References
m-d5 Bromide (Cetylpyridinium
Bromide)
CAS Number 143715-91-7 140-72-7 [3]1[41,[5]
Molecular Formula C21H33DsBrN C21H3sBrN [41,[6]
Molecular Weight 389.48 g/mol 384.44 g/mol [71.[6]
White to Off-White White or slightly
Appearance _ . . [1],[8]
Solid yellow crystalline solid
Melting Point Not explicitly reported 63-69 °C [9]
Soluble in chloroform,
) ) methanol, acetone,
. Slightly soluble in
Solubility and ethanol. Water [2].[5]
methanol and water -
solubility: 5 g/L at 20
°C.
Hygroscopicity Hygroscopic Hygroscopic [2]

Spectroscopic Data

While specific spectroscopic data for n-Hexadecylpyridinium-d5 Bromide is not readily

available in the public domain, the expected spectral characteristics can be inferred from the

data for the non-deuterated compound.

¢ IH NMR: The proton NMR spectrum of the deuterated compound would lack the signals

corresponding to the pyridinium ring protons. The spectrum would be dominated by the

signals from the hexadecyl chain. For the non-deuterated form in CDClIs, characteristic peaks

are observed at approximately 9.44 ppm, 8.57 ppm, and 8.21 ppm for the pyridinium

protons, 4.95 ppm for the methylene group attached to the nitrogen, and between 0.88 and

2.04 ppm for the protons of the hexadecyl chain.[10]
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e 13C NMR: The carbon-13 NMR spectrum would show the signals for the carbons of the
hexadecyl chain and the pyridinium ring. The signals for the deuterated carbons of the
pyridinium ring would be significantly attenuated or absent depending on the specific NMR
experiment. Predicted 3C NMR data for the non-deuterated form in water shows peaks for
the pyridinium ring carbons between approximately 140 and 150 ppm and for the hexadecyl
chain carbons between approximately 15 and 65 ppm.

e Mass Spectrometry: The mass spectrum of n-Hexadecylpyridinium-d5 Bromide would
show a molecular ion peak corresponding to its higher molecular weight due to the five
deuterium atoms. The fragmentation pattern would be similar to the non-deuterated
compound, with characteristic fragments of the pyridinium head group and the hexadecyl tail.
The mass spectrum of the non-deuterated compound shows a molecular ion at m/z 383.[10]

Synthesis and Manufacturing

A general method for the synthesis of n-Hexadecylpyridinium Bromide involves the
guaternization of pyridine with 1-bromohexadecane.[11] The reaction is typically carried out in a
suitable solvent such as anhydrous acetonitrile under reflux for 24 hours.[11] After the reaction
is complete, the solvent is removed, and the product is purified by recrystallization.[11]

For the synthesis of n-Hexadecylpyridinium-d5 Bromide, a similar approach would be used,
substituting pyridine with pyridine-d5.

lllustrative Synthesis Workflow

A generalized workflow for the synthesis of n-Hexadecylpyridinium-d5 Bromide.

Applications in Research and Drug Development

n-Hexadecylpyridinium-d5 Bromide is primarily used as an internal standard in analytical
chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[12] Its
identical chemical behavior to the non-deuterated form, but distinct mass, allows for accurate
guantification of n-Hexadecylpyridinium Bromide in complex matrices.[12]

The non-deuterated form, Cetylpyridinium Bromide (or Chloride), has a broad range of
applications owing to its antimicrobial and surfactant properties.[8][13] These applications
provide a context for the use of the deuterated analogue in related research.
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Antimicrobial Activity

Cetylpyridinium compounds exhibit broad-spectrum antimicrobial activity against Gram-positive
and Gram-negative bacteria, as well as fungi.[14][15] The mechanism of action involves the
disruption of the bacterial cell membrane integrity.[16] The positively charged pyridinium
headgroup interacts with the negatively charged components of the bacterial cell wall, while the
hydrophobic hexadecyl tail penetrates the lipid bilayer, leading to leakage of cellular contents
and cell death.[17]

Table of Minimum Inhibitory Concentrations (MICs) for Cetylpyridinium Chloride (CPC)

Microorganism MIC Range (pg/mL) Reference

Staphylococcus aureus

10 [17]
(MRSA)
Staphylococcus aureus

2 [17]
(MSSA)
Escherichia coli 8-512 [17]
Oral Gram-negative bacteria Lower MICs than control [18]

MIC of 92.66% at 0.05%

Porphyromonas gingivalis )
concentration

Role in Drug Delivery

The surfactant properties of cetylpyridinium compounds make them useful in drug delivery
systems.[15] They can be used to enhance the solubility and bioavailability of poorly water-
soluble drugs.

Impact on Cellular Signaling Pathways

Recent research has focused on the effects of cetylpyridinium compounds on eukaryotic cell
signaling, particularly in immune cells like mast cells. These studies reveal that at
concentrations below its critical micelle concentration, cetylpyridinium chloride (CPC) can act
as a signaling toxicant.[19]
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Inhibition of Mast Cell Degranulation

CPC has been shown to inhibit the degranulation of mast cells in a dose-dependent manner.
[19][20] This process is crucial in allergic and inflammatory responses. The inhibition is more
potent at lower antigen concentrations and with longer pre-treatment times.[20]

Experimental Protocol: Mast Cell Degranulation Assay

A common method to assess mast cell degranulation is to measure the release of 3-
hexosaminidase, an enzyme stored in mast cell granules.

e Cell Culture: Rat basophilic leukemia (RBL-2H3) mast cells are cultured in appropriate
media.

o Sensitization: Cells are sensitized with anti-DNP IgE for 1-2 hours.

o Treatment: Cells are washed and then treated with varying concentrations of n-
Hexadecylpyridinium Bromide (or its deuterated form for tracer studies) for a specified pre-
incubation period (e.g., 30 minutes).

o Stimulation: Degranulation is initiated by adding DNP-BSA (antigen).

» Quantification of Release: After incubation, the supernatant is collected, and the activity of -
hexosaminidase is measured using a fluorogenic substrate like 4-methylumbelliferyl N-
acetyl-B-D-glucosaminide.

o Data Analysis: The percentage of degranulation is calculated relative to total enzyme content
(lysed cells) and spontaneous release (unstimulated cells).

Mechanism of Action on Mast Cell Signhaling

The inhibitory effect of CPC on mast cell degranulation is attributed to its interference with key
signaling events upstream of granule release.
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The inhibitory effect of n-Hexadecylpyridinium on the mast cell degranulation signaling
pathway.

CPC has been shown to inhibit the tyrosine phosphorylation of Syk kinase, a critical early event
in the signaling cascade initiated by antigen cross-linking of IgE-bound FceRI receptors.[21][22]
This inhibition of Syk phosphorylation leads to a reduction in the activation of downstream
effectors, including LAT and PLCy.[21] Consequently, the hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IPs) and diacylglycerol (DAG) is diminished.[19]
This cascade of inhibition ultimately leads to reduced calcium mobilization from the
endoplasmic reticulum and a dampening of store-operated calcium entry (SOCE), both of
which are essential for mast cell degranulation.[19]

Conclusion

n-Hexadecylpyridinium-d5 Bromide is a crucial analytical tool for researchers working with
its non-deuterated counterpart. Its utility as an internal standard ensures the accuracy and
reliability of quantitative studies. Furthermore, the extensive research on the biological activities
of cetylpyridinium compounds, particularly their antimicrobial properties and their ability to
modulate immune cell signaling, provides a strong foundation for the application of the
deuterated analogue in mechanistic and pharmacokinetic studies. This guide has provided a
detailed overview of the key technical aspects of n-Hexadecylpyridinium-d5 Bromide to
support its effective use in scientific and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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